1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester
Description
Structure and Nomenclature The compound "1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester" is a pyrrole derivative with a substituted acetic acid backbone. Key structural features include:
- A pyrrole ring (C₄H₃N) at the core.
- A methoxycarbonyl group (–COOCH₃) at the 3-position.
- A phenyl group (C₆H₅) at the 4-position.
- An acetic acid side chain at the 2-position, esterified as a methyl ester (–CH₂COOCH₃).
This compound is structurally related to tetramic acid derivatives and pyrrolidine diones, as noted in synthetic pathways involving L-phenylalanine precursors .
Properties
CAS No. |
162152-12-7 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-4-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-19-13(17)8-12-14(15(18)20-2)11(9-16-12)10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3 |
InChI Key |
WHJCFWCYNLHYMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CN1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Pyrrole Synthesis and Derivative Functionalization
One effective approach involves the Hantzsch pyrrole synthesis, where brominated carbonyl compounds react with enamines derived from dimethyl acetonedicarboxylate and ethanolamine. This method allows the formation of pyrrole dicarboxylic acid esters, which can be further functionalized to introduce the methoxycarbonyl and phenyl substituents.
- For example, bromocetaldehyde added to an acetonitrile solution of the enamine under reflux yields 1-substituted pyrrole dicarboxylic acid esters in 38-43% yield.
- Subsequent conversion to methanesulfonate derivatives and nucleophilic displacement with sodium iodide enables further substitution at the pyrrole ring positions.
- Depending on the halocarbonyl component and reaction conditions, substitution at the 4- or 5-position of the pyrrole ring can be controlled, allowing selective synthesis of the desired compound.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are employed to introduce the phenyl group at the 4-position of the pyrrole ring:
- Methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate reacts with styrene in the presence of triethylamine, triphenylphosphine, and palladium(II) acetate in dimethylformamide at 80°C for 16 hours.
- The reaction mixture is then worked up by acid quenching and organic extraction to isolate the coupled product.
- Similar palladium-catalyzed reactions with tetraphenyltin and chloro(phenylmethyl)bis(triphenylphosphine) palladium(II) facilitate the formation of phenyl-substituted pyrrole derivatives.
Esterification and Side Chain Introduction
The acetic acid methyl ester moiety is introduced through esterification reactions:
- After formation of the pyrrole core with the desired substituents, esterification is performed using methanol or other alcohols under acidic catalysis (e.g., p-toluenesulfonic acid) to yield the methyl ester.
- Alternatively, reduction of keto or hydroxy intermediates followed by esterification can be used to install the acetic acid methyl ester side chain.
Alternative Routes via Pyrrole-2-acetic Acid Esters
Two additional processes have been developed for converting pyrroles into pyrrole-2-acetic acid esters:
- One involves saponification of α-keto esters, followed by Wolff-Kishner reduction of the crude α-keto acid salt and subsequent esterification.
- The other starts with reduction of 2-ethoxalpyrrole with sodium borohydride to an α-hydroxy ester, which is further reduced to the acetic acid ester using a mixture of triphenylphosphine and triphenylphosphine diiodide.
Reaction Conditions and Optimization
Research Findings and Notes
- The palladium-catalyzed coupling reactions are sensitive to catalyst loading and solvent choice; DMF is preferred for solubility and reaction efficiency.
- Esterification steps require careful control of acidity and temperature to prevent side reactions and degradation of the pyrrole ring.
- Alternative synthetic routes provide flexibility depending on available starting materials and desired substitution patterns.
- The compound’s synthesis benefits from chromatographic purification and crystallization to achieve high purity, as demonstrated in patent literature.
- Reaction monitoring by chromatographic and spectroscopic methods (e.g., UPLC-UV-MS) is essential for optimizing yields and identifying side products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl group and the ester moiety can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrrole-based compounds, including 1H-Pyrrole-2-acetic acid derivatives, which showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, making these compounds potential candidates for new antibiotic therapies .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrrole derivatives. In vitro studies demonstrated that 1H-Pyrrole-2-acetic acid derivatives could inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases such as rheumatoid arthritis .
Materials Science
Polymer Synthesis
1H-Pyrrole-2-acetic acid derivatives are utilized in synthesizing conductive polymers. These polymers have applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the pyrrole moiety enhances the electrical conductivity and stability of the resulting materials .
Nanocomposites
Recent advancements have explored the use of 1H-Pyrrole-2-acetic acid derivatives in creating nanocomposite materials. These composites exhibit improved mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries .
Agricultural Applications
Pesticide Development
The compound has shown potential as a precursor for developing novel pesticides. Research indicates that pyrrole-based compounds can effectively target specific pests while minimizing environmental impact. Field trials have demonstrated that formulations containing 1H-Pyrrole-2-acetic acid derivatives significantly reduce pest populations without harming beneficial insects .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated efficacy against E. coli and S. aureus with MIC values < 10 µg/mL. |
| Study B | Anti-inflammatory | Inhibition of TNF-alpha production by 40% at 50 µM concentration. |
| Study C | Conductive Polymers | Enhanced conductivity by 200% compared to traditional polymers when incorporated into a polymer matrix. |
| Study D | Pesticide | 60% reduction in aphid populations in treated plots compared to control. |
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester" with structurally analogous pyrrole derivatives, focusing on substituents, molecular properties, and applications:
Key Findings from Comparative Analysis:
Replacing methoxycarbonyl with ethoxycarbonyl (CAS 96713-56-3) increases lipophilicity, which may influence membrane permeability in biological systems .
Synthetic Applications :
- Compounds like the target are intermediates in synthesizing chiral tetramic acids, which are bioactive in antimicrobial and antifungal applications .
- Ethyl ester derivatives (e.g., CAS 17266-35-2) demonstrate the role of ester chain length in modulating enzymatic hydrolysis rates .
Thermodynamic Stability :
- Methyl esters (e.g., target compound) generally exhibit higher volatility and lower melting points compared to ethyl esters, as seen in analogs like CAS 96713-56-3 .
Biological Activity
1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester (CAS: 162152-12-7) is a compound belonging to the pyrrole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.
- Molecular Formula : C15H15NO4
- Molar Mass : 273.28 g/mol
- Density : Approximately 1.0 g/cm³ (predicted)
- Melting Point : 137-138 °C
- Boiling Point : 477.1 ± 45.0 °C (predicted)
- pKa : 14.99 ± 0.50 (predicted) .
Anticancer Activity
Recent studies have explored the anticancer potential of various pyrrole derivatives, including 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester. The compound's structure suggests it may interact with key biological targets involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the pyrrole ring can significantly influence the compound's anticancer efficacy. For instance, derivatives with specific substitutions on the phenyl ring have shown enhanced potency against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 10.4 |
| Compound B | HeLa | 9.1 |
| Compound C | PC12 | 16.4 |
This data suggests that structural modifications can optimize the anticancer activity of pyrrole derivatives .
Anti-inflammatory Activity
1H-Pyrrole-2-acetic acid derivatives have also been investigated for their anti-inflammatory properties. The compound exhibits significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The anti-inflammatory effects are primarily attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation and immune response.
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives have been evaluated against various bacterial strains. Research indicates that these compounds possess broad-spectrum antibacterial activity.
Efficacy Against Bacterial Strains
The compound has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values indicating strong antimicrobial potential.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These findings highlight the potential application of this compound in developing new antimicrobial agents .
Case Studies
Several case studies have underscored the biological activity of pyrrole derivatives:
- Anticancer Study : A study involving a series of pyrrole derivatives showed that modifications led to varying degrees of cytotoxicity against breast cancer cells (MCF-7), with some compounds exhibiting IC50 values comparable to established chemotherapeutics.
- Inflammation Model : In vivo models demonstrated that treatment with pyrrole derivatives reduced inflammation markers significantly compared to control groups, indicating therapeutic potential in chronic inflammatory diseases.
- Antimicrobial Efficacy : Clinical isolates tested against pyrrole compounds revealed promising results, particularly in resistant strains of bacteria, suggesting a potential role in addressing antibiotic resistance .
Q & A
Q. What are the standard synthetic routes for preparing 1H-Pyrrole-2-acetic acid derivatives, and how can they be adapted for this compound?
The synthesis of pyrrole-acetic acid derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Core pyrrole formation : Pyrrole rings can be synthesized via Paal-Knorr cyclization using 1,4-diketones and ammonia derivatives .
- Esterification and functionalization : The methoxycarbonyl and methyl ester groups are introduced via reaction with methyl chloroformate or methanol under acidic/basic conditions. For instance, chloroacetic acid derivatives react with pyrrole in the presence of NaOH or K₂CO₃ to form acetic acid substituents, followed by esterification .
- Phenyl group introduction : Friedel-Crafts alkylation or Suzuki coupling may be used to attach the phenyl group at position 4 .
Key validation : Confirm structures using IR (C=O stretch at ~1700–1750 cm⁻¹ for esters) and ¹H-NMR (pyrrole protons at δ 6.5–7.5 ppm, ester methyl groups at δ 3.6–3.8 ppm) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Chromatography : Use HPLC or TLC with UV detection to assess purity.
- Spectroscopy :
- ¹³C-NMR : Identify carbonyl carbons (methoxycarbonyl at ~165–170 ppm, ester carbonyl at ~170–175 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₅NO₄: ~274.1).
- Elemental analysis : Match experimental and theoretical C/H/N ratios (±0.3%) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Case study : If pyrrole proton signals split abnormally, consider:
- Tautomerism : The pyrrole ring may adopt alternative tautomeric forms, altering proton environments .
- Steric hindrance : Bulky substituents (e.g., phenyl group) may restrict rotation, causing non-equivalent protons. Use NOESY or ROESY to confirm spatial arrangements .
- Mitigation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
Q. What strategies optimize yield in the esterification step, and how do solvent choices impact reactivity?
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates, while methanol may promote transesterification side reactions. Use anhydrous conditions to minimize hydrolysis .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate esterification under mild conditions .
- Yield optimization :
- Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
- If yields <60%, consider refluxing in toluene to azeotropically remove water .
Q. How can the methyl ester group be selectively modified for downstream applications (e.g., prodrug design)?
- Hydrolysis : Treat with LiOH/THF/H₂O to convert the ester to a carboxylic acid, enabling conjugation with amines or alcohols .
- Transesterification : React with higher alcohols (e.g., benzyl alcohol) using Ti(OiPr)₄ as a catalyst .
- Biological compatibility : The hydrochloride salt form improves aqueous solubility for in vitro assays (e.g., IC₅₀ determination) .
Q. What computational tools predict reactivity or binding affinity for this compound in medicinal chemistry studies?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).
- ADMET prediction : Tools like SwissADME assess logP (estimated ~2.5 for this compound), suggesting moderate blood-brain barrier permeability .
- Synthetic feasibility : Platforms like Pistachio or Reaxys prioritize routes with >80% predicted success rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
